1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using halogenated analogues.
Attachment of the Phenoxybutanone Moiety: The final step involves the coupling of the fluorophenylpiperazine with a phenoxybutanone derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce the use of toxic reagents .
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), and bases such as potassium phosphate or cesium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as dopamine and serotonin receptors, which play a role in neurotransmission . The binding of this compound to these receptors can modulate their activity, leading to various physiological effects. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one can be compared with other similar compounds, such as:
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: This compound is a cannabinoid receptor inverse agonist and has a similar piperazine structure.
4-(4-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is an inhibitor of human equilibrative nucleoside transporters and shares the fluorophenylpiperazine moiety.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(24)7-4-16-25-19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSFIHLLXEIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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